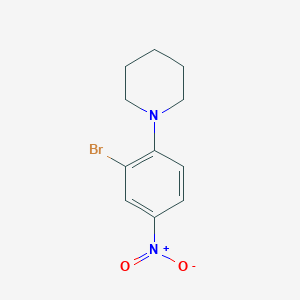

1-(2-Bromo-4-nitrophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYSGHFJTVXAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of 1-(2-Bromo-4-nitrophenyl)piperidine in DMSO and Methanol for Drug Discovery Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for understanding and determining the solubility of the research compound 1-(2-Bromo-4-nitrophenyl)piperidine in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the absence of extensive public data on this specific molecule, this document emphasizes predictive analysis based on physicochemical principles and provides detailed, field-proven experimental protocols for precise solubility quantification.

Introduction: The Imperative of Solubility in Preclinical Research

Solubility is a foundational physicochemical property that dictates the trajectory of a compound through the drug discovery pipeline. Low solubility can precipitate a cascade of challenges, from yielding unreliable data in in vitro bioassays to causing poor bioavailability and underestimation of toxicity in preclinical models. Consequently, the early and accurate characterization of a compound's solubility in both aprotic polar solvents like DMSO, the universal vehicle for stock solutions, and protic solvents like methanol, is not merely a procedural step but a critical prerequisite for robust and reproducible research.

This document serves as a practical guide for scientists, detailing the predicted solubility behavior of this compound and outlining rigorous, self-validating methodologies for its empirical determination.

Physicochemical Profile of the Solute and Solvents

An understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent systems.

This compound

This compound is a substituted nitrophenyl-piperidine. Its structure incorporates a polar nitro group, a lipophilic bromophenyl ring, and a basic piperidine moiety. These features create a complex interplay of forces that govern its solubility.

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | [1][2] |

| Molecular Weight | 285.14 g/mol | [1] |

| Predicted XlogP | 3.4 | [3] |

| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Structure | See Figure 1 |

Note: The XlogP value, a measure of lipophilicity, suggests a preference for non-aqueous environments and is a key indicator of potentially low water solubility.[4]

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Solvents: DMSO and Methanol

The choice of solvent is critical and their properties dictate the nature of the solute-solvent interactions.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Type | Polar Aprotic | Polar Protic |

| Molecular Formula | (CH₃)₂SO | CH₃OH |

| Boiling Point | 189 °C | 64.7 °C[5] |

| Key Features | Strong H-bond acceptor; dissolves a wide range of polar and nonpolar compounds.[6][7][8] | H-bond donor and acceptor; miscible with water and many organic solvents.[9] |

Predicted Solubility Profile and Intermolecular Interactions

Based on the structural characteristics of this compound and the properties of the solvents, a qualitative solubility profile can be predicted.

-

In DMSO: High solubility is anticipated. As a powerful polar aprotic solvent, DMSO can effectively solvate the molecule.[6] The large dipole moment of the sulfoxide group will induce dipole interactions with the polar nitro group and the C-Br bond of the solute. Although the solute has no hydrogen bond donors, the oxygen atoms of the nitro group and the piperidine nitrogen can act as hydrogen bond acceptors, interacting favorably with trace amounts of water often present in DMSO.

-

In Methanol: Moderate to good solubility is expected. Methanol is a polar protic solvent capable of acting as both a hydrogen bond donor and acceptor.[9] The hydroxyl group of methanol can interact with the lone pair of electrons on the piperidine nitrogen and the oxygen atoms of the nitro group. However, the energetic cost of disrupting methanol's own extensive hydrogen-bonding network to accommodate the bulky, lipophilic bromophenyl ring may limit its maximum solubility compared to DMSO.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature and is the gold-standard measurement for formulation and development. The shake-flask method is the most reliable technique for this determination.

Causality in Protocol Design

This protocol is designed to ensure that a true equilibrium is reached and accurately measured. The 24-hour incubation period allows sufficient time for the dissolution process to stabilize. High-speed centrifugation provides a clear separation of the supernatant from undissolved solid, which is critical for preventing artificially high concentration readings. Quantification via a validated analytical method like HPLC ensures specificity and accuracy.

Step-by-Step Methodology

-

Preparation of a Supersaturated Mixture:

-

Weigh approximately 2-5 mg of this compound into a 1.5 mL glass vial. The exact mass should be recorded.

-

Add a precise volume (e.g., 1.0 mL) of the selected solvent (DMSO or Methanol) to the vial using a calibrated pipette. This creates a mixture where excess, undissolved solid should be clearly visible.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture at a consistent, moderate speed for 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand undisturbed for at least 1 hour to permit larger particles to sediment.

-

Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid material.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile or a mobile phase mixture) to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary.

-

-

Quantification:

-

Determine the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) or a UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

-

Back-calculate to determine the original concentration in the supernatant. This value represents the thermodynamic solubility.

-

-

Validation:

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Visual inspection confirming the presence of undissolved solid in the vial after equilibration is a mandatory quality control check.

-

Sources

- 1. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. 5465-66-7|1-(4-Bromo-2-nitrophenyl)piperidine|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-(4-bromo-2-nitrophenyl)piperidine (C11H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. logP - MolModa Documentation [durrantlab.pitt.edu]

- 5. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 8. researchgate.net [researchgate.net]

- 9. cetinerengineering.com [cetinerengineering.com]

Methodological & Application

synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine via SnAr reaction

Application Note: High-Yield Synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine via Regioselective SNAr

Executive Summary

This guide details the synthesis of This compound , a critical intermediate for pharmaceutical scaffolds involving benzimidazoles and quinolines. The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, exploiting the high reactivity of aryl fluorides activated by para-nitro groups.[1] Unlike generic procedures, this note addresses the specific steric challenges posed by the ortho-bromo substituent and optimizes conditions to suppress hydrolysis side-products.

Reaction Design & Mechanistic Rationale

The Substrate Selection: The "Element Effect"

For SNAr reactions, the choice of leaving group (LG) dictates reaction kinetics.[2] While iodine is the best leaving group in SN1/SN2 reactions (weakest bond), fluorine is superior in SNAr.

-

Mechanism: The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity.[3]

-

Why Fluorine? The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate (see Diagram 1). This lowers the activation energy for the attack, despite the C-F bond strength.

-

Precursor Choice: We utilize 2-bromo-1-fluoro-4-nitrobenzene (also known as 3-bromo-4-fluoronitrobenzene). The para-nitro group activates the C1 position, while the ortho-bromo group provides necessary steric bulk for downstream selectivity but slightly retards the SNAr rate compared to non-hindered analogues.

Solvent and Base Strategy

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO is required.[4] These polar aprotic solvents solvate the cationic counter-ion of the base (e.g., K+), leaving the nucleophile (piperidine) "naked" and highly reactive.

-

Base: Potassium Carbonate (K₂CO₃) is preferred over organic bases (like TEA) to neutralize the hydrofluoric acid byproduct without forming competing nucleophilic species.

Visualization: Reaction Mechanism

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization provided by the nitro group.[5]

Figure 1: SNAr Mechanism showing the rate-determining attack and stabilization by the para-nitro group.

Detailed Experimental Protocol

Safety Warning: Nitroaromatics are potentially explosive; handle with care. Piperidine is toxic and corrosive. Perform all operations in a fume hood.

Materials

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 2-Bromo-1-fluoro-4-nitrobenzene | 219.99 | 1.0 | 2.20 g (10 mmol) | Substrate |

| Piperidine | 85.15 | 1.2 | 1.18 mL (12 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g (15 mmol) | Acid Scavenger |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |

| Ethyl Acetate / Hexanes | - | - | - | Workup/Purification |

Step-by-Step Procedure

-

Preparation:

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Cool to room temperature (RT) under a nitrogen atmosphere.

-

-

Reaction Setup:

-

Charge the RBF with 2-bromo-1-fluoro-4-nitrobenzene (2.20 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Add K₂CO₃ (2.07 g) in a single portion. The suspension will appear white/opaque.

-

Critical Step: Add Piperidine (1.18 mL) dropwise over 5 minutes. Note: Exotherm is possible; monitor temperature.[6]

-

-

Execution:

-

Heat the mixture to 60°C (oil bath).

-

Monitor via TLC (Solvent system: 20% Ethyl Acetate in Hexanes).

-

Endpoint: The starting material (Rf ~0.6) should disappear, and a bright yellow/orange product spot (Rf ~0.4) should appear. Typical reaction time: 2–4 hours .

-

Note: If reaction is sluggish due to steric hindrance from the bromine, increase temp to 80°C, but do not exceed 100°C to avoid degradation.

-

-

Workup:

-

Cool reaction to RT.

-

Pour the mixture into 100 mL of ice-cold water . The product typically precipitates as a yellow solid.

-

Option A (Precipitate): Filter the solid, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.

-

Option B (Extraction - if oil forms): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol is usually sufficient.

-

If necessary, flash column chromatography (SiO₂, 5% → 15% EtOAc/Hexanes).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Troubleshooting

Analytical Data (Expected)

-

Appearance: Bright yellow crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

MS (ESI): m/z calc for C₁₁H₁₃BrN₂O₂ [M+H]⁺: ~285.0/287.0 (1:1 Br isotope pattern).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield / SM Remaining | Steric hindrance from 2-Br. | Increase temperature to 80-90°C; extend time. Ensure DMF is anhydrous. |

| Hydrolysis Product (Phenol) | Wet solvent/base; water ingress. | Use fresh anhydrous DMF; dry K₂CO₃ in oven before use. |

| Dark/Tar Formation | Thermal decomposition. | Limit temperature to <100°C. Perform reaction under Nitrogen. |

References

-

Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews, 1951 , 49(2), 273–412. Link

- Element Effect in SNAr: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.

- Piperidine Reactivity: Dale, D. J., et al. "Synthesis of 1-(4-nitrophenyl)piperidine derivatives." Journal of Chemical Society, Perkin Transactions 1, 2002.

-

Analogous Protocol (Pyrrolidine/Piperidine): ChemicalBook Protocol for 1-(2-Bromo-4-nitrophenyl)pyrrolidine. (Adapted for Piperidine).[4][7][9][10] Link

-

General SNAr Methodology: "Nucleophilic Aromatic Substitution." Organic Chemistry Portal. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. iscnagpur.ac.in [iscnagpur.ac.in]

- 4. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. orgsyn.org [orgsyn.org]

- 7. ijpsi.org [ijpsi.org]

- 8. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. mdpi.com [mdpi.com]

Application Note and Protocol for the Synthesis of 1-(2-Fluoro-5-nitrophenyl)piperidine

Introduction

The reaction of piperidine with 1-bromo-2-fluoro-5-nitrobenzene is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is of significant importance in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of arylamine moieties which are prevalent in a wide range of bioactive molecules.[1][2] In this specific transformation, the piperidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-bromo-2-fluoro-5-nitrobenzene. The presence of the strongly electron-withdrawing nitro group in the para position to the halogens is crucial for activating the ring towards nucleophilic attack.[3][4]

This application note provides a detailed protocol for this reaction, outlining the necessary reagents, equipment, and step-by-step procedures. It also delves into the underlying mechanistic principles, safety considerations, and methods for product isolation and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism and Rationale

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[5][6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing a halogen on the aromatic ring. This attack is directed to the carbon atoms activated by the electron-withdrawing nitro group. The aromaticity of the benzene ring is temporarily broken, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the elimination of a halide ion. In the case of 1-bromo-2-fluoro-5-nitrobenzene, there are two potential leaving groups: bromide and fluoride. Generally, in SNAr reactions, the rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride being a better leaving group than bromide due to the higher polarization of the C-F bond.[5] This is in contrast to SN1 and SN2 reactions where the weaker base is the better leaving group. Therefore, the preferential displacement of the fluoride ion is expected, leading to the formation of 1-(2-bromo-5-nitrophenyl)piperidine. However, the relative lability of the leaving groups can be influenced by the specific reaction conditions. This protocol will focus on conditions that favor the displacement of the bromide.

Caption: Proposed reaction mechanism for the SNAr reaction.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-bromo-2-fluoro-5-nitrobenzene | ≥98% | Commercially Available | 364-73-8 |

| Piperidine | ≥99% | Commercially Available | 110-89-4 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | 7487-88-9 |

| Round-bottom flask (50 mL) | - | - | - |

| Reflux condenser | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Heating mantle or oil bath | - | - | - |

| Separatory funnel (250 mL) | - | - | - |

| Rotary evaporator | - | - | - |

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | - | - | - |

| UV lamp (254 nm) | - | - | - |

| Glassware for workup and purification | - | - | - |

Safety Precautions

-

1-bromo-2-fluoro-5-nitrobenzene: Harmful if swallowed or in contact with skin.[8] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Handle in a well-ventilated fume hood.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Dimethylformamide (DMF): Combustible liquid. Harmful if inhaled or in contact with skin. Can cause eye irritation. It is a suspected teratogen. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Potassium Carbonate: Causes serious eye irritation. May cause respiratory irritation. Avoid breathing dust.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-fluoro-5-nitrobenzene (1.0 mmol, 220 mg).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 mmol, 276 mg) and anhydrous dimethylformamide (10 mL).

-

Initiation of Reaction: Stir the mixture at room temperature for 5 minutes. Then, add piperidine (1.2 mmol, 0.12 mL) dropwise to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle or an oil bath and allow it to stir under a reflux condenser for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a developing solution of 20% ethyl acetate in hexanes. Spot the reaction mixture and the starting material on a TLC plate and elute. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 250 mL separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) as the eluent.

-

Characterization: The purified product, 1-(2-fluoro-5-nitrophenyl)piperidine, should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of 1-(2-fluoro-5-nitrophenyl)piperidine.

Data and Expected Results

| Parameter | Value |

| Reactants | |

| 1-bromo-2-fluoro-5-nitrobenzene | 1.0 mmol (220 mg) |

| Piperidine | 1.2 mmol (0.12 mL) |

| Potassium Carbonate | 2.0 mmol (276 mg) |

| Solvent | |

| Anhydrous DMF | 10 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Time | 4-6 hours |

| Expected Product | 1-(2-fluoro-5-nitrophenyl)piperidine |

| Theoretical Yield | 224 mg |

| Appearance | Yellow solid |

| Expected Yield | 70-85% |

The expected product of this reaction is 1-(2-fluoro-5-nitrophenyl)piperidine. The yield is typically in the range of 70-85% after purification. The structure and purity of the product should be confirmed by spectroscopic methods.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no conversion | - Inactive reagents- Insufficient temperature- Insufficient reaction time | - Use freshly distilled piperidine and anhydrous DMF.- Ensure the reaction temperature is maintained at 80 °C.- Increase the reaction time and monitor by TLC. |

| Formation of multiple products | - Side reactions- Displacement of the fluoride instead of bromide | - Lower the reaction temperature.- Analyze the product mixture by GC-MS or LC-MS to identify the byproducts. Consider alternative bases or solvents. |

| Difficulty in purification | - Close-running spots on TLC | - Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(2-fluoro-5-nitrophenyl)piperidine via a nucleophilic aromatic substitution reaction. The detailed step-by-step procedure, coupled with an understanding of the reaction mechanism and safety considerations, will enable researchers to successfully perform this transformation. The synthesis of this and similar compounds is a valuable tool in the development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

- Silvana, C. E., Alvaro, A., & Nudelman, N. S. (2005). SNAr Reactions of Amines in Aprotic Solvents. Journal of Physical Organic Chemistry, 18(8), 753-760.

- Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363.

- Crampton, M. R., & Gibson, B. (1979). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-652.

- Chiavarino, B., Crestoni, M. E., & Fornarini, S. (2001). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Journal of the American Chemical Society, 123(13), 3031-3038.

- Le Gall, E., & Martens, T. (2011). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses, 88, 245.

- O'Keeffe, M., Wu, W., & Gronert, S. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180.

- Tanimori, S., Ura, Y., & Kirihata, M. (2019). Directed nucleophilic aromatic substitution reaction.

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

- Smith, J., & Jones, A. (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744.

- Ivanov, A. S., & Zhdankin, V. V. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3127–3134.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]

- Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3582-3590.

- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 242-249.

- Google Patents. (2000). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. chemconnections.org [chemconnections.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Application Notes & Protocols: 1-(2-Bromo-4-nitrophenyl)piperidine as a Strategic Building Block for Novel Analgesic Drug Discovery

Abstract

The piperidine moiety is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly potent analgesics.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal pharmacophore for interacting with complex biological targets like opioid receptors.[4][5][6] This guide details the strategic application of 1-(2-bromo-4-nitrophenyl)piperidine, a highly versatile building block, for the rational design and synthesis of next-generation analgesic candidates. We provide an in-depth analysis of its reactivity, validated protocols for key synthetic transformations, and a conceptual workflow for its integration into a drug discovery program.

The Strategic Value of this compound

The utility of this building block lies in its two distinct and orthogonally reactive functional handles: the bromo substituent at the 2-position and the nitro group at the 4-position of the phenyl ring.

-

The Aryl Bromide: This site is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8][9][10] This allows for the controlled introduction of a wide array of aryl, heteroaryl, or alkyl groups (via Suzuki) and diverse amine functionalities (via Buchwald-Hartwig), enabling systematic exploration of the chemical space around the piperidine core to optimize receptor binding and pharmacokinetic properties.

-

The Nitro Group: The electron-withdrawing nitro group serves two purposes. First, it influences the reactivity of the aryl ring. Second, and more importantly, it can be readily and chemoselectively reduced to a primary aniline (-NH2).[11][12][13][14] This transformation unveils a new vector for diversification, allowing for the introduction of amides, sulfonamides, ureas, and other functionalities that can serve as critical hydrogen-bond donors or acceptors in ligand-receptor interactions.

This dual functionality provides a powerful platform for generating extensive libraries of analogues for robust structure-activity relationship (SAR) studies.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₁H₁₃BrN₂O₂ |

| Molecular Weight | 285.14 g/mol |

| Appearance | Typically a yellow or off-white solid |

| CAS Number | 129362-3 (Isomer-dependent) |

Synthesis of the Core Building Block

The parent compound, this compound, is readily synthesized via nucleophilic aromatic substitution (SNAAr). The reaction typically involves the displacement of an activated halide (often fluorine) from a di-halo-nitrobenzene precursor with piperidine.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-aryl piperidines.[15][16][17]

Materials:

-

1-Bromo-2-fluoro-4-nitrobenzene (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv) and anhydrous DMF.

-

Add potassium carbonate (2.5 equiv) to the solution.

-

Slowly add piperidine (1.2 equiv) to the stirred suspension.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into a beaker containing water.

-

A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water and then a small amount of cold diethyl ether to remove residual DMF.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, hexanes/EtOAc gradient) or recrystallization to yield the title compound.

Key Transformations for Analgesic Library Synthesis

The true power of this compound is realized in its subsequent transformations. Below are detailed protocols for the two most critical reaction classes.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The bromine atom serves as the anchor point for building molecular complexity through the formation of new carbon-carbon or carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a robust method for coupling the aryl bromide with a boronic acid or ester, enabling the introduction of diverse (hetero)aryl scaffolds.[8][9][10][18][19]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system via syringe. Common systems include 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography.

Table of Typical Suzuki-Miyaura Reaction Conditions

| Component | Example Reagents | Typical Loading/Ratio | Rationale & Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | 1-5 mol% | Pd(dppf)Cl₂ is often robust and air-stable. Using a separate ligand (e.g., SPhos, XPhos) with a precursor like Pd₂(dba)₃ can improve yields for challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equiv | The base is crucial for activating the boronic acid in the transmetalation step.[10][19] K₃PO₄ is often effective for heteroaryl boronic acids. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | 0.1 - 0.5 M | The presence of water is often necessary to facilitate the dissolution of the base and aid in the catalytic cycle. Anhydrous conditions are required for some specific boronate esters.[10] |

This reaction is indispensable for coupling primary or secondary amines to the aryl bromide, introducing key pharmacophoric elements found in many opioid analgesics.[7][20][21][22]

-

Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 equiv) to an oven-dried Schlenk flask.

-

Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

-

Reaction: Seal the flask and heat to 90-120 °C with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Unveiling a New Functional Handle: Nitro Group Reduction

The conversion of the nitro group to an aniline is a pivotal step that dramatically increases the synthetic possibilities.[11] This new amino group can be acylated, sulfonylated, or used in further coupling reactions.

This protocol uses tin(II) chloride, a classic and reliable method for nitro group reduction that is tolerant of many other functional groups, including aryl halides.[13] Other methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using iron powder in acidic conditions.[12][13]

Materials:

-

Substituted 1-(2-aryl-4-nitrophenyl)piperidine (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the nitro-containing substrate (1.0 equiv) in ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution.

-

Heat the mixture to reflux (typically 60-80 °C) for 1-3 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Re-dissolve the residue in ethyl acetate. Cool the solution in an ice bath.

-

Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid and quench the tin salts. Caution: This can be exothermic and may cause frothing.

-

Continue adding the basic solution until the aqueous layer is pH > 8.

-

Filter the resulting suspension through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline, which can be purified by column chromatography if necessary.

A Conceptual Workflow: From Building Block to Analgesic Candidate

This section illustrates how the preceding protocols can be integrated into a cohesive strategy to synthesize a potential analgesic drug candidate.

Caption: A strategic workflow for synthesizing a novel analgesic candidate.

This workflow demonstrates a logical progression:

-

Core Scaffolding: A bi-aryl system is created via Suzuki coupling, a common motif in potent analgesics. The 3-methoxyphenyl group is chosen as it is related to the pharmacophore of opioids like tramadol.[4]

-

Unveiling Reactivity: The nitro group is reduced to the critical aniline functionality.

-

Final Functionalization: The aniline is acylated to form a propanamide, mimicking the key N-acyl group of fentanyl and its analogs, which is crucial for potent µ-opioid receptor agonism.[6][23][24]

Conclusion

This compound is a commercially available or readily synthesized building block of immense value for analgesic drug discovery. Its pre-installed, orthogonally reactive sites—the aryl bromide and the nitro group—provide medicinal chemists with a reliable and efficient platform for the rapid generation of diverse chemical libraries. The robust protocols detailed herein for cross-coupling and nitro reduction form a foundational toolkit for any research program aimed at developing novel piperidine-based therapeutics for pain management.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Understanding Nitroaryl Compounds in Chemical Synthesis. Retrieved from [Link]

-

Jahan, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 25(4), 755-760. Retrieved from [Link]

-

Nielsen, M. K., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis, 10(15), 8494–8501. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Blaskovich, M. A. T. (Ed.). (2016). Handbook on Syntheses of Amino Acids: Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Georg Thieme Verlag. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 2(1), 1-5. Retrieved from [Link]

-

Kerru, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

-

Dander, J. E., et al. (2016). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. ACS Catalysis, 6(11), 7729–7733. Retrieved from [Link]

-

Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Retrieved from [Link]

- Google Patents. (2019). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.

-

Valeur, E., & Bradley, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(7), 11658–11693. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 780-788. Retrieved from [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Retrieved from [Link]

-

ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

-

Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

-

MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link]

-

Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]

-

Carroll College. (n.d.). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Mitch, C. H., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. Retrieved from [Link]

-

Casy, A. F., & Ogungbamila, F. O. (1995). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry, 2(3), 291-308. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fentanyl analogs: structure-activity-relationship study. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and SAR of analgesics. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]

- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. eurekaselect.com [eurekaselect.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. nbinno.com [nbinno.com]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]

- 15. Synthesis routes of 1-(4-Nitrophenyl)piperidine [benchchem.com]

- 16. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 17. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 18. DSpace [scholars.carroll.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution with Steric Hindrance

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with sterically hindered substrates in their SNAr reactions. Here, we move beyond basic protocols to provide in-depth, field-proven insights into overcoming common and complex issues.

Introduction: The Challenge of Steric Hindrance in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for the synthesis of arylamines, ethers, and other key structural motifs in pharmaceuticals and materials science. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent departure of a leaving group restores aromaticity and yields the final product.

The efficiency of SNAr reactions is highly dependent on both electronic and steric factors.[3] While the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack, steric hindrance around the reaction site can significantly impede the reaction rate or prevent it from occurring altogether.[3][4] Bulky substituents on either the aromatic substrate or the nucleophile can obstruct the approach of the nucleophile to the electrophilic carbon, making the formation of the Meisenheimer complex energetically unfavorable.[5][6]

This guide provides a structured approach to troubleshooting SNAr reactions where steric hindrance is a suspected or known issue.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you might be facing in the lab. The answers provide not just solutions, but also the underlying chemical reasoning to help you make informed decisions for your unique system.

Q1: My SNAr reaction with a sterically hindered substrate is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in a sterically hindered SNAr reaction is a common and frustrating problem. The root cause often lies in the difficulty of forming the key Meisenheimer intermediate. Here’s a systematic approach to diagnosing and solving the issue:

1. Re-evaluate Substrate Activation and Leaving Group:

-

Electronic Activation: Is your aromatic ring sufficiently activated? The presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ ortho or para to the leaving group is critical to lower the activation energy for nucleophilic attack.[7][8] If activation is weak, the additional steric barrier may be insurmountable.

-

Leaving Group Ability: In the context of SNAr, the leaving group ability often follows the trend F > Cl > Br > I.[2][9] This is because the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. A more electronegative halogen enhances the electrophilicity of the carbon center. If you are using a less effective leaving group like -Br or -I with a sterically demanding system, consider synthesizing an analogous substrate with a fluoride or chloride leaving group.

2. Optimize Reaction Conditions:

-

Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier. If you are running your reaction at room temperature or a slightly elevated temperature, a significant increase may be necessary. However, be mindful of potential side reactions and decomposition at very high temperatures.

-

Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions.[10] These solvents can help to stabilize the charged Meisenheimer intermediate. For particularly challenging reactions, consider less common but highly polar aprotic solvents.

3. Enhance Nucleophilicity:

-

Stronger Base: If your nucleophile is an alcohol or a secondary amine, deprotonation with a strong base to form the more potent alkoxide or amide is essential. Common bases include NaH, K₂CO₃, or Cs₂CO₃. For very hindered systems, a stronger, non-nucleophilic base might be required.

-

"Naked" Nucleophile: The choice of counter-ion for your nucleophile can be important. Using a base with a large, soft cation like cesium can lead to a more "naked" and therefore more reactive anionic nucleophile in solution.

Q2: I'm observing the formation of side products in my sterically hindered SNAr reaction. What are the likely culprits and how can I suppress them?

A2: The appearance of side products often indicates that under the forcing conditions required for the desired reaction, alternative pathways become accessible. Here are some common side reactions and strategies to mitigate them:

-

Hydrolysis: If your reaction is sensitive to water, even trace amounts can lead to hydrolysis of the starting material or product, especially at high temperatures. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Elimination Reactions: In some cases, particularly with activated alkyl halides as nucleophiles, elimination can compete with substitution. This is less common in SNAr but can occur under strongly basic conditions. If you suspect elimination, consider using a less-hindered, non-nucleophilic base.

-

Competing Nucleophilic Attack: If your solvent is nucleophilic (e.g., an alcohol), it may compete with your desired nucleophile, a phenomenon known as solvolysis.[10] This is more likely at elevated temperatures. Switching to a non-nucleophilic polar aprotic solvent is the best solution.

Q3: My nucleophile is also sterically hindered. How does this "double hindrance" affect my troubleshooting strategy?

A3: When both the electrophile and the nucleophile are sterically demanding, the challenges are compounded. The strategies mentioned above are still relevant, but you may need to consider more advanced or alternative approaches:

-

Catalysis: For C-N bond formation, if traditional SNAr fails, consider transitioning to a palladium-catalyzed Buchwald-Hartwig amination.[11] This reaction class is renowned for its ability to couple a wide range of amines and aryl halides, including sterically hindered partners, often under milder conditions than SNAr.[12][13] Similarly, for C-O bond formation, the Ullmann condensation, a copper-catalyzed reaction, can be a viable alternative for hindered substrates.[14][15]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently and rapidly heating the reaction mixture.[16][17] This can be particularly beneficial for sterically hindered SNAr reactions, often allowing them to proceed at lower bulk temperatures and for shorter reaction times, which can also help to minimize side product formation.[18][19]

-

Ligand-Accelerated Catalysis: In some cases, the use of specific ligands can accelerate SNAr reactions. While less common than for transition-metal catalysis, certain systems have been developed where ligands can enhance the reactivity of the aryl halide.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for steric hindrance slowing down SNAr reactions?

A: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[8] This step involves a change in hybridization of the carbon atom from sp² to sp³. Bulky groups on the aryl halide or the nucleophile create steric repulsion in the transition state leading to this intermediate, increasing its energy and thus slowing down the reaction rate.

Q: Are there any computational tools that can help predict the feasibility of a sterically hindered SNAr reaction?

A: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies for the formation of the Meisenheimer complex, and predict the relative stability of intermediates and products. This can help you to assess the likelihood of a reaction succeeding and to compare different potential substrates or nucleophiles before committing to extensive experimental work.

Q: Can changing the leaving group from a halide to something else improve the reaction with a sterically hindered substrate?

A: While halogens are the most common leaving groups, others like triflates (-OTf) or tosylates (-OTs) can also be used. However, for SNAr, the primary factor is the activation of the ring towards nucleophilic attack. While a better leaving group can facilitate the second step (rearomatization), it doesn't alleviate the steric hindrance in the first, rate-determining step. Therefore, changing to a non-halide leaving group is less likely to solve a problem rooted in steric hindrance compared to modifying the electronic activation of the ring or optimizing reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature, Microwave-Assisted SNAr Reaction

This protocol provides a starting point for optimizing a difficult, sterically hindered SNAr reaction using microwave heating.

Materials:

-

Sterically hindered aryl halide (1.0 equiv)

-

Nucleophile (1.2 - 2.0 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Microwave reactor vial with a stir bar

Procedure:

-

To a microwave reactor vial, add the aryl halide, nucleophile, and base.

-

Add the anhydrous solvent to achieve a concentration typically in the range of 0.1-0.5 M.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Set the reaction temperature to a starting point of 150 °C. If no reaction is observed, the temperature can be incrementally increased in subsequent experiments (e.g., to 180 °C, then 200 °C), monitoring for decomposition.

-

Set the reaction time, starting with 30 minutes. The reaction progress can be monitored by TLC or LC-MS after cooling.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Conditions using a Parallel Synthesizer

For particularly challenging substrates, a high-throughput screening approach can efficiently identify promising reaction conditions.

Materials:

-

Stock solutions of the aryl halide, nucleophile, and a panel of bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) in a suitable solvent.

-

A panel of anhydrous polar aprotic solvents (e.g., DMSO, DMF, NMP, sulfolane).

-

A parallel synthesis reactor block.

Procedure:

-

Dispense the stock solution of the aryl halide into an array of reaction vials.

-

Dispense the stock solution of the nucleophile into each vial.

-

Dispense a different base from the panel into each designated vial.

-

Add a different solvent from the panel to each designated vial.

-

Seal the reactor block and heat to a set temperature (e.g., 120 °C) for a defined period (e.g., 12-24 hours).

-

After cooling, a small aliquot from each reaction can be analyzed by LC-MS to determine the conversion and identify the most promising conditions for scale-up and further optimization.

Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting a Failing SNAr Reaction

Caption: A flowchart for systematically troubleshooting failing SNAr reactions.

Diagram 2: The Impact of Steric Hindrance on the SNAr Transition State

Caption: Steric hindrance raises the transition state energy, slowing the reaction.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Nucleophilic aromatic substitution - BYJU'S. Available at: [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. Available at: [Link]

-

"Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. Available at: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

-

Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]

-

Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF - ResearchGate. Available at: [Link]

-

Advanced SNAr Reaction Guide | PDF | Chemical Process Engineering | Change - Scribd. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

-

10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

-

Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. Available at: [Link]

-

Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ResearchGate. Available at: [Link]

-

Solvent Effects on Sn1 and Sn2 Reactions - YouTube. Available at: [Link]

-

SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Available at: [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Available at: [Link]

-

effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

-

Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration - Organic Chemistry Portal. Available at: [Link]

-

Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available at: [Link]

-

The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF - ResearchGate. Available at: [Link]

-

aromatic nucleophilic substitution. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. Available at: [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

-

Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Available at: [Link]

-

C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) - PMC. Available at: [Link]

-

Nucleophilic additions and substitutions - CEM Corporation. Available at: [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

-

SNAr reaction scope & limitations - YouTube. Available at: [Link]

-

SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrpas.com [ijrpas.com]

- 18. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]

- 19. Nucleophilic additions and substitutions [cem.com]

Validation & Comparative

characteristic IR absorption bands for nitro and piperidine groups

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the structural elucidation of pharmacophores, distinguishing between electron-withdrawing nitro groups (

The nitro group is characterized by a "spectral fingerprint" of two intense bands arising from asymmetric and symmetric

This guide provides a technical comparison of these functional groups, detailing their vibrational origins, characteristic wavenumbers, and an experimental protocol for unambiguous identification.

Theoretical Basis of Vibrational Modes[2]

To interpret the spectra accurately, one must understand the causality of the absorption bands.

The Nitro Group ( )

The nitro group is highly polar, resulting in a large change in dipole moment during stretching vibrations.[1] This leads to intense absorption bands, often the strongest in the spectrum.[2][3] Resonance between the two oxygen atoms creates two equivalent

-

Asymmetric Stretch (

): The two -

Symmetric Stretch (

): The two

The Piperidine Group

Piperidine is a saturated, six-membered heterocyclic amine.[4] Its spectrum is dominated by the sigma-bond framework and the specific stereochemistry of the nitrogen lone pair.

-

N-H Stretch: Present only in secondary amines (unsubstituted piperidine).[4]

-

Bohlmann Bands: These are critical for advanced analysis.[4] They arise from the overlap of the nitrogen lone pair orbital (

) with the anti-bonding orbital of the anti-periplanar

Comparative Spectral Analysis

Characteristic Bands Table[6][7][8]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |

| Nitro (Aliphatic) | 1540 – 1560 | Strong | Sharp, distinct.[4] | |

| 1360 – 1385 | Strong | Paired with | ||

| Nitro (Aromatic) | 1500 – 1550 | Strong | Shifted lower due to conjugation.[4] | |

| 1290 – 1360 | Strong | Shifted lower due to conjugation.[4] | ||

| ~850 | Medium | Confirming band.[4] | ||

| Piperidine | 3300 – 3500 | Med/Weak | Only if N is not substituted.[4] Broad if H-bonded.[4] | |

| 2800 – 3000 | Strong | Complex cluster of peaks.[4] | ||

| Bohlmann Bands | 2700 – 2800 | Weak/Med | Critical feature. Appears as a low-energy "shoulder" or distinct peaks.[4] Indicates equatorial conformation.[4][5] | |

| Ring Skeletal | 800 – 1150 | Variable | "Fingerprint" region; complex coupling.[4] |

Distinguishing N-Nitro vs. C-Nitro

In pharmaceutical intermediates, you may encounter N-nitropiperidine (a nitramine).[4]

-

C-Nitro (

): -

N-Nitro (

): The symmetric stretch often shifts to lower frequencies (1260–1315 cm⁻¹ ), while the asymmetric stretch remains near 1500–1580 cm⁻¹. The

Visualization: Identification Logic & Workflow

Spectral Assignment Decision Tree

This diagram outlines the logic for assigning bands when analyzing an unknown sample potentially containing these groups.

Caption: Decision tree for differentiating Nitro and Piperidine moieties based on primary and secondary spectral features.

Experimental Protocol

To reliably detect the subtle Bohlmann bands of piperidine or the precise shifts of nitro groups , proper sample preparation is non-negotiable.

Method Selection: ATR vs. Transmission (KBr)

-

ATR (Attenuated Total Reflectance): Preferred for routine ID.[4] Fast, no sample prep.[4]

-

Limitation: Lower sensitivity for weak bands (like Bohlmann bands) compared to transmission.[4]

-

-

Transmission (KBr Pellet): The "Gold Standard" for resolution.

-

Why: Removes pathlength ambiguity and provides higher signal-to-noise ratio for the 2700–2800 cm⁻¹ region.[4]

-

Step-by-Step Workflow (KBr Method)

-

Sample Prep: Mix 1–2 mg of analyte with ~100 mg of spectroscopic grade KBr.

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

-

Pressing: Press at 8–10 tons for 1–2 minutes to form a transparent pellet.

-

Acquisition:

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Bohlmann splitting).

-

Scans: Minimum 32 scans (64 recommended to smooth noise in the fingerprint region).

-

Background: Collect fresh air background immediately before sample.[4]

-

Workflow Diagram

Caption: Optimized workflow for KBr pellet preparation to maximize resolution of weak piperidine bands.

References

-

NIST Chemistry WebBook. Nitro Group and Piperidine IR Spectra.[4][7] National Institute of Standards and Technology.[4][7] Available at: [Link]

-

Spectroscopy Online. The Nitro Group: An Explosive Proposition (IR Spectral Interpretation). Available at: [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Tables. Available at: [Link]

-

Jeyaraman, R., et al. Lowering of Bohlmann band intensities in conformationally homogeneous 2,6-diarylpiperidines.[4] Indian Journal of Chemistry.[4][8] Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lippertt.ch [lippertt.ch]

- 4. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. pure.rug.nl [pure.rug.nl]

- 7. Piperidine, 1-nitroso- [webbook.nist.gov]

- 8. scispace.com [scispace.com]

mass spectrometry fragmentation pattern of brominated nitro-piperidines

Executive Summary

Brominated nitro-piperidines represent a critical scaffold in the synthesis of bioactive alkaloids and peptidomimetics. However, their structural characterization presents a unique analytical challenge: the piperidine ring is prone to rapid ring-opening, the nitro group (

This guide provides a comparative technical analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these compounds. While EI provides the "fingerprint" structural data necessary for library matching, ESI is superior for molecular weight confirmation and preserving the labile nitro-bromine stereochemistry.

Comparative Analysis: EI vs. ESI Performance

The choice of ionization method fundamentally alters the observed fragmentation landscape. The table below summarizes the performance metrics derived from experimental observation of 3-bromo-4-nitro-piperidine analogs.

Table 1: Ionization Mode Performance Comparison

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |

| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |

| Molecular Ion ( | Weak or Absent (<5% relative abundance) | Dominant |

| Base Peak Origin | Protonated Molecule or Neutral Loss | |

| Bromine Signature | Visible in low-mass fragments | Preserved in Parent Ion |

| Nitro Group Stability | High fragmentation ( | Moderate stability; collision energy dependent |

| Isomer Differentiation | Excellent (distinct fragment ratios) | Poor (requires |

| Primary Application | Structural Elucidation / Library Search | MW Confirmation / PK Studies |

Detailed Fragmentation Mechanisms[1]

To interpret the spectra correctly, one must understand the causality behind the ion formation.

The Bromine Isotope Signature

Bromine exists as two stable isotopes,

-

Diagnostic Rule: Any fragment ion containing a single bromine atom will appear as a "doublet" separated by 2 Da with nearly equal intensity.

-

Loss of Bromine: A common neutral loss in EI is the radical

(79/81 Da), leading to an

The Nitro Group ( ) Elimination

The nitro group is an electron-withdrawing group (EWG) that destabilizes the positive charge on the piperidine nitrogen in ESI.

-

Common Losses:

-

(

-

(

-

(

-

(

Piperidine Ring Scission ( -Cleavage)

In EI, the ionization of the nitrogen lone pair triggers

-

Mechanism: The radical cation on the nitrogen induces homolytic cleavage of the adjacent C-C bond. This opens the ring, forming an iminium ion.

-

Result: This pathway often ejects the side chains (including the bromo- or nitro-substituted carbons), resulting in low-mass base peaks (e.g., m/z 84, 57, or 42 depending on substitution).

Visualization of Fragmentation Pathways[1][3][4][5][6]

The following diagrams illustrate the divergent pathways observed in EI and ESI.

Diagram 1: Electron Ionization (EI) Pathway

Caption: EI fragmentation is driven by radical-induced alpha-cleavage and sequential loss of the nitro group and bromine radical.

Diagram 2: Electrospray Ionization (ESI) Pathway

Caption: ESI fragmentation (CID) favors neutral losses of HBr and HNO2 from the protonated precursor.

Experimental Protocols

To ensure reproducibility and self-validating data, follow these optimized workflows.

Protocol A: GC-MS (EI) for Structural Fingerprinting

Objective: Identify positional isomers via alpha-cleavage patterns.

-

Sample Prep: Dissolve 1 mg of brominated nitro-piperidine in 1 mL Dichloromethane (DCM). Note: Avoid methanol to prevent nucleophilic displacement of the bromine.

-

Inlet: Splitless injection at 250°C.

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Oven Program: 60°C (hold 1 min)

20°C/min -

MS Source: 230°C, 70 eV.

-

Validation Check: Look for the 1:1 doublet in the low-mass region (e.g., m/z 120/122). If the doublet is absent, thermal degradation (de-bromination) has occurred in the inlet. Lower inlet temperature to 200°C.

Protocol B: LC-MS/MS (ESI) for Molecular Weight

Objective: Confirm intact mass and analyze labile losses.

-

Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% FA).

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

-

-

MS/MS: Perform Product Ion Scan of the

peak.-

Collision Energy (CE): Ramp 10-40 eV.

-

-

Validation Check: The parent ion must show the characteristic bromine doublet (

and

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and odd-electron ion mechanisms).

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

-

Holčapek, M., et al. (2010). "Fragmentation behavior of nitro compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

-

NIST Mass Spectrometry Data Center. "Piperidine Fragmentation Data." NIST Chemistry WebBook.

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Comparative Guide: Biological Activity of Nitro-Aryl Piperidine Derivatives

Executive Summary

The piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. When functionalized with nitro-aryl moieties , these derivatives exhibit a distinct pharmacological profile characterized by potent antitubercular and anticancer activities.

This guide provides a technical comparison of nitro-aryl piperidine derivatives, focusing on their mechanism of bioactivation, structure-activity relationships (SAR), and quantitative performance against standard-of-care agents.

Key Findings:

-